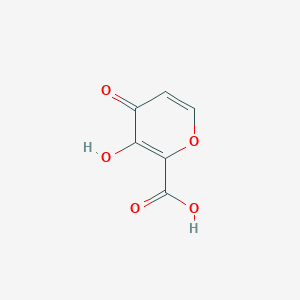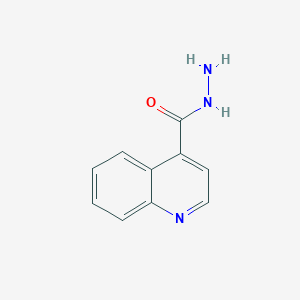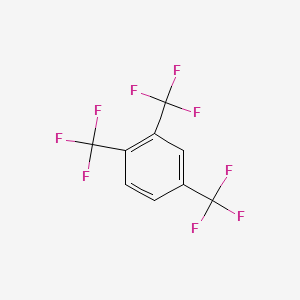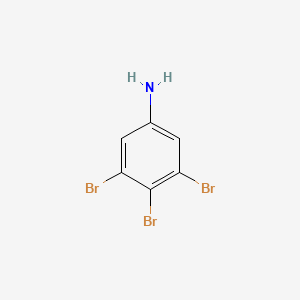
o-(2-Pyridyloxy)phenol
Übersicht
Beschreibung
o-(2-Pyridyloxy)phenol, also known as OP, is a compound with the molecular formula C11H9NO2. It is a derivative of phenol, which is an aromatic compound where a hydrogen atom is replaced by a hydroxyl group .
Synthesis Analysis
The synthesis of phenolic compounds like o-(2-Pyridyloxy)phenol can be achieved through various methods. A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant .
Molecular Structure Analysis
Phenolic compounds, including o-(2-Pyridyloxy)phenol, have a ring structure. The carbon atom in the ring is sp2 hybridized. The hydroxyl group is attached to the sp2 hybridized carbon atom present in the aromatic ring . The lone pair of electrons on the hydroxyl group of phenol is in resonance with the ring, thereby always in a state of delocalization .
Chemical Reactions Analysis
Phenols, including o-(2-Pyridyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Drug Development
2-(pyridin-2-yloxy)phenol: derivatives have been synthesized and evaluated for their potential as anti-fibrotic agents. These compounds have shown promising activity against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of fibrosis. The derivatives were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting their potential use in developing novel anti-fibrotic drugs .
Synthesis of Pyrimidine Derivatives
The compound serves as a precursor in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives exhibit a wide range of pharmacological activities and are considered privileged structures in medicinal chemistry. They have been reported to possess antimicrobial, antiviral, antitumor, and antifibrotic properties .
Enzyme Mimicry in Oxidation Reactions
In studies aiming to mimic the active sites of bacterial multicomponent monooxygenases (BMMs), 2-(pyridin-2-yloxy)phenol has been used as a ligand in diiron(II) complexes. These complexes are designed to catalyze the regio- and enantioselective oxidation of hydrocarbons, including alkanes, alkenes, and aromatics .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Recent advances in oxidative phenol transformations in nature and synthetic chemistry, including reactions involving the generation of quinone intermediates, oxidative coupling for biaryl formation, and oxidative cyclization into various heterocycles, have been reported . These advances could pave the way for new applications and synthesis methods for phenolic compounds like o-(2-Pyridyloxy)phenol.
Eigenschaften
IUPAC Name |
2-pyridin-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHCJMXMDVYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957401 | |
| Record name | 2-[(Pyridin-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-(2-Pyridyloxy)phenol | |
CAS RN |
35974-37-9 | |
| Record name | 2-(2-Pyridinyloxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35974-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(2-Pyridyloxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035974379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Pyridin-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(2-pyridyloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(pyridin-2-yloxy)phenol contribute to the formation of unique diiron complexes?
A1: 2-(pyridin-2-yloxy)phenol, acting as a ligand (L), plays a crucial role in forming both diiron(II) and triiron(II) complexes. [, ] Unlike other 2-phenoxypyridine ligands explored in the study, which primarily yielded windmill-type diiron(II) compounds like [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(L)₂], 2-(pyridin-2-yloxy)phenol's structure facilitates the formation of a doubly-bridged diiron complex (4). [, ] Furthermore, under slightly modified reaction conditions, it enables the assembly of an unprecedented phenoxide-bridged triiron(II) complex (5). [, ] This suggests that the specific arrangement of the pyridine and phenol groups in 2-(pyridin-2-yloxy)phenol influences its coordination behavior and ultimately dictates the nuclearity and structure of the resulting metal complexes.
Q2: Why were these diiron(II) complexes synthesized and what is the significance of incorporating 2-(pyridin-2-yloxy)phenol as a ligand?
A2: These diiron(II) complexes were designed to mimic the reduced active sites found in bacterial multicomponent monooxygenases (BMMs). [, ] BMMs are known for their ability to catalyze the hydroxylation of various aromatic substrates. [, ] By incorporating 2-(pyridin-2-yloxy)phenol, which contains a tethered aromatic ring, the researchers aimed to investigate whether these model complexes could replicate the enzymatic activity of BMMs and potentially facilitate the hydroxylation of the attached aromatic substrate. [, ] While these specific complexes did not exhibit the desired hydroxylation activity, the study provided valuable insights into the reactivity of diiron(II) centers with dioxygen and the influence of ligand structure on complex formation. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)


